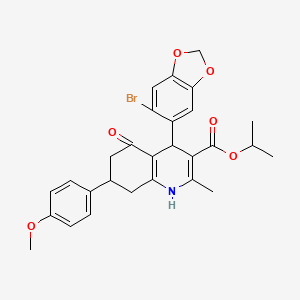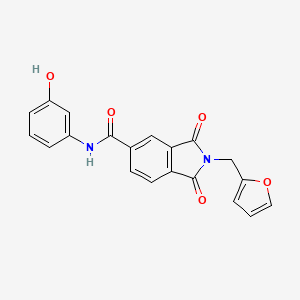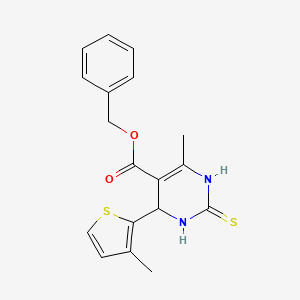![molecular formula C19H22N2O2 B5214385 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5214385.png)
4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide, also known as EMB, is a chemical compound that has been extensively studied for its potential therapeutic applications. EMB is a member of the benzamide class of compounds, which have been shown to have a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of HDAC activity can lead to changes in gene expression patterns. This may explain the anti-tumor and anti-inflammatory effects of 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide.
Biochemical and Physiological Effects:
4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide has also been shown to reduce inflammation in animal models of inflammation. In addition, 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide is its high purity and stability, which makes it suitable for use in lab experiments. However, one limitation is that 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide has low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many future directions for research on 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide. One area of research is the development of more efficient synthesis methods for 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide. Another area of research is the identification of the specific genes and pathways that are affected by 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide. This could lead to the development of more targeted therapies for cancer and other diseases. Finally, more research is needed to determine the safety and efficacy of 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide in humans.
In conclusion, 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide is a promising compound with potential therapeutic applications. Its anti-tumor, anti-inflammatory, and anti-angiogenic effects, as well as its potential use in the treatment of neurodegenerative diseases, make it an exciting area of research. Further research is needed to fully understand the mechanism of action of 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide involves the reaction of 4-ethylaminobenzoyl chloride with 4-morpholinoaniline in the presence of a base. The resulting product is then purified by recrystallization to obtain a white solid. This method has been used successfully by many researchers to obtain 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide with high purity and yield.
Aplicaciones Científicas De Investigación
4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-angiogenic effects. 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-ethyl-N-(2-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-15-7-9-16(10-8-15)19(22)20-17-5-3-4-6-18(17)21-11-13-23-14-12-21/h3-10H,2,11-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAJADDETCMSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(2-morpholin-4-ylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5214314.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5214318.png)
![N-cyclopentyl-N',N'-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)succinamide](/img/structure/B5214321.png)
![5-(2-methoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5214330.png)
![N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5214333.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide](/img/structure/B5214335.png)




![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5214390.png)
![1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5214398.png)
